molecular formula C19H24N2O3 B1668318 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate CAS No. 109808-50-6

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate

Cat. No.: B1668318
CAS No.: 109808-50-6
M. Wt: 328.4 g/mol
InChI Key: FXQAYKKXKULNDW-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is a chemical compound with the molecular formula C19H24N2O3. This compound is known for its bioactive properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by acidic or basic conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential bioactive properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological targets such as enzymes and receptors. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and potential bioactivity, making it a valuable compound for various research applications .

Properties

CAS No.

109808-50-6

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C19H24N2O3/c1-4-23-18-12-8-11-17(15-18)21(16-9-6-5-7-10-16)19(22)24-14-13-20(2)3/h5-12,15H,4,13-14H2,1-3H3

InChI Key

FXQAYKKXKULNDW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C

Appearance

Solid powder

109808-50-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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